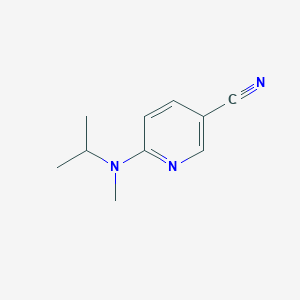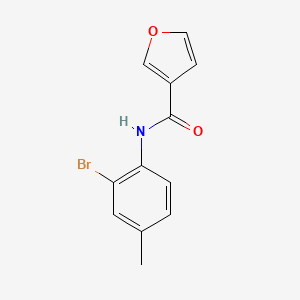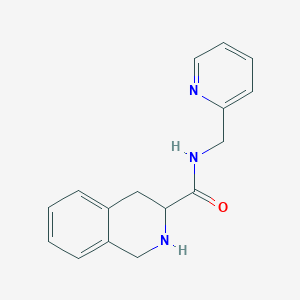
6-(Isopropyl(methyl)amino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Isopropyl(methyl)amino)nicotinonitrile, commonly known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential as a diagnostic tool for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of IMPY involves its binding to beta-amyloid plaques in the brain. Beta-amyloid is a protein that accumulates in the brains of Alzheimer's patients, leading to the formation of plaques. IMPY binds specifically to beta-amyloid, allowing for its detection and visualization using PET imaging.
Biochemical and Physiological Effects:
IMPY has been shown to have minimal toxicity in vitro and in vivo studies. It does not affect cell viability or induce apoptosis at concentrations used for imaging. In addition, IMPY has been shown to cross the blood-brain barrier, allowing for its use in imaging of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of IMPY is its high affinity and specificity for beta-amyloid plaques, allowing for sensitive detection and monitoring of Alzheimer's disease. However, IMPY has some limitations for lab experiments, including its short half-life and the need for specialized PET imaging equipment.
Orientations Futures
There are several potential future directions for research on IMPY. One area of focus is the development of new methods for synthesizing IMPY with improved yields and reproducibility. Another direction is the investigation of IMPY as a therapeutic agent for Alzheimer's disease and other neurological disorders. Additionally, there is a need for further research on the use of IMPY in PET imaging for early detection and monitoring of Alzheimer's disease.
Méthodes De Synthèse
IMPY can be synthesized through a multistep process starting from 6-chloronicotinic acid. The first step involves the conversion of 6-chloronicotinic acid to 6-chloronicotinonitrile using thionyl chloride. The resulting compound is then reacted with isopropylamine and methylamine to obtain IMPY. This synthesis method has been optimized to achieve high yields of pure IMPY with good reproducibility.
Applications De Recherche Scientifique
IMPY has been extensively studied for its potential as a diagnostic tool for Alzheimer's disease. It binds to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This binding can be visualized using positron emission tomography (PET) imaging, allowing for early detection and monitoring of the disease. IMPY has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as well as other neurological disorders.
Propriétés
IUPAC Name |
6-[methyl(propan-2-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(2)13(3)10-5-4-9(6-11)7-12-10/h4-5,7-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBHSLXHXODAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)





